molecular formula C7H7F3O B12551218 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one CAS No. 146801-52-7

3-Cyclobutylidene-1,1,1-trifluoropropan-2-one

Cat. No.: B12551218
CAS No.: 146801-52-7
M. Wt: 164.12 g/mol
InChI Key: GTHZVEPDUVEQAE-UHFFFAOYSA-N
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Description

3-Cyclobutylidene-1,1,1-trifluoropropan-2-one is an organofluorine compound with the chemical formula C₇H₉F₃O. This compound is characterized by the presence of a cyclobutylidene group attached to a trifluoropropanone moiety. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one typically involves the reaction of cyclobutylidene with trifluoroacetone under controlled conditions. One common method includes the use of a Grignard reagent, where cyclobutylidene magnesium bromide reacts with trifluoroacetone to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutylidene-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Cyclobutylidene-1,1,1-trifluoropropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent inhibitor of certain enzymes and proteins. This property is exploited in various biochemical assays and drug development processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,1,1-trifluoroacetone: This compound shares the trifluoromethyl group but has a bromine atom instead of a cyclobutylidene group.

    1,1,1-Trifluoro-3-bromo-2-propanone: Similar in structure but with a bromine atom and different functional groups.

    1,1,1-Trifluoro-3-bromopropanone: Another related compound with a bromine atom and trifluoromethyl group.

Uniqueness

3-Cyclobutylidene-1,1,1-trifluoropropan-2-one is unique due to the presence of the cyclobutylidene group, which imparts distinct chemical and physical properties

Properties

CAS No.

146801-52-7

Molecular Formula

C7H7F3O

Molecular Weight

164.12 g/mol

IUPAC Name

3-cyclobutylidene-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C7H7F3O/c8-7(9,10)6(11)4-5-2-1-3-5/h4H,1-3H2

InChI Key

GTHZVEPDUVEQAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C(F)(F)F)C1

Origin of Product

United States

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